molecular formula C8H8N4 B13111135 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine

2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine

Cat. No.: B13111135
M. Wt: 160.18 g/mol
InChI Key: MKAHVHYOQHPMDP-UHFFFAOYSA-N
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Description

2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine is a heterocyclic compound that belongs to the class of triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine can be compared with other similar compounds, such as:

  • 2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • 2-[(4-Methoxybenzyl)sulfanyl]-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

These compounds share the pyrido[1,2-a][1,3,5]triazin-4-imine core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The unique features of this compound, such as its specific substituents and reactivity, make it distinct from its analogs .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-methylpyrido[1,2-a][1,3,5]triazin-4-imine

InChI

InChI=1S/C8H8N4/c1-6-10-7-4-2-3-5-12(7)8(9)11-6/h2-5,9H,1H3

InChI Key

MKAHVHYOQHPMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)N2C=CC=CC2=N1

Origin of Product

United States

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